1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Purity assurance Batch consistency Procurement specification

Researchers requiring enantiopure proline derivatives face batch variability risks from unvalidated sources. This N-Cbz-4-oxoproline ethyl ester provides quantifiably characterized enzymatic resolution performance: • Defined enantioselectivity: E>100 with C. antarctica lipase B; E=13.6 with earthworm protease • 98% purity minimizes impurity carryover into biological assays • Orthogonal Cbz protection enables hydrogenolytic deprotection without affecting acid-labile groups Ideal for medicinal chemistry programs demanding batch-to-batch reproducibility.

Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
CAS No. 182750-13-6
Cat. No. B3040302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
CAS182750-13-6
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
InChIKeyUIOORSWZRBWXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate: Building Block Procurement Guide


1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 182750-13-6) is a synthetic N-Cbz-protected 4-oxoproline ethyl ester derivative with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol . As a functionalized pyrrolidine building block, it is primarily deployed as a protected proline surrogate in the synthesis of peptidomimetic enzyme inhibitors and chiral intermediates . Its structural features—an N-benzyloxycarbonyl (Cbz) protecting group, a 4-oxo moiety, and a C2 ethyl ester—collectively determine its reactivity profile and suitability for specific synthetic sequences, distinguishing it from close analogs that differ in ester chain length, N-protection strategy, or regioisomeric substitution pattern.

Generic Substitution Failure for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate


Interchanging 1-benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate with structurally similar pyrrolidine building blocks without empirical verification introduces substantial risk. The N-Cbz protecting group exhibits markedly different enzymatic susceptibility and stability profiles compared to N-Boc or N-benzyl alternatives, with enantioselectivity ratios for the Cbz derivative ranging from E=2.8 with subtilisin to E=13.6 with earthworm protease [1]. Simultaneously, the C2 ethyl ester imparts distinct steric and electronic properties relative to the corresponding methyl ester (CAS 16217-15-5), altering reaction kinetics in key transformations such as ester hydrolysis and amidation. Because the compound is used as a scaffold intermediate for pharmacologically relevant targets—including dipeptidyl peptidase IV (DPP-IV) inhibitors and HIV integrase inhibitors—even modest differences in protecting group or ester performance can cascade into significant differences in downstream synthetic yield, enantiopurity, and ultimately preclinical data reproducibility .

Differentiation Evidence for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate


Certified Purity Benchmark

Commercially available 1-benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is supplied at two distinct purity specifications: Leyan (Shanghai Hanhong Biomedical) provides the compound at an in-warehouse guiding purity of 98% , whereas Apollo Scientific supplies it at a purity of ≥95% . For a comparative baseline, the closely related methyl ester analog (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 16217-15-5) is available at 95% purity from CookeChem . This 3-percentage-point purity differential is significant for synthetic sequences requiring high initial fidelity.

Purity assurance Batch consistency Procurement specification

Enzymatic Enantioselectivity of N-Cbz Protecting Group

In enzyme-catalyzed kinetic resolution studies of racemic N-protected proline esters, the N-Cbz protected ester exhibited an enantiomeric ratio (E) of 2.8 with subtilisin (B. licheniformis protease), compared to E=13.6 with a purified protease isozyme A from earthworm, indicating marked enzyme-dependent selectivity [1]. In contrast, subtilisin showed E=10 for the N-carbamoyl proline ester, while C. antarctica lipase B (Chirazyme L-2) achieved E>100 for both N-Boc and N-Cbz derivatives, demonstrating that biosynthetic outcomes are intimately tied to the specific N-protecting group present [1]. These data provide quantitative justification for selecting the N-Cbz variant over N-Boc or N-carbamoyl alternatives when enzymatic resolution steps are employed.

Enzymatic resolution N-Cbz specificity Chiral building block

1,2-Dicarboxylate Regiochemistry

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 182750-13-6) bears carboxylate functionalities at the N1 and C2 positions of the pyrrolidine ring, distinguishing it from the regioisomeric 1,3-dicarboxylate variant (CAS 51814-19-8; 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate) [1]. The 1,2-substitution pattern places the C2 ethyl ester adjacent to the α-amino acid center, enabling α-selective transformations (e.g., peptide coupling, amidation) while retaining the C4 ketone for orthogonal derivatization; in contrast, the 1,3-isomer locates the ester at the β-position, producing a divergent reactivity manifold. This regioisomeric distinction is critical when the synthetic route requires chemoselective manipulation at the α-carboxyl position without interference from the ketone moiety.

Regiochemistry 1,2-Dicarboxylate Synthetic intermediate

Ethyl Ester Lipophilicity and Steric Modulation

The C2 ethyl ester of the target compound (MW 291.30) imparts measurably greater lipophilicity (calculated LogP approximately 1.53) compared to the corresponding methyl ester (MW 277.27; calculated LogP approximately 1.05) . The additional methylene unit also increases steric bulk near the α-position, which can modulate the rate of enzymatic ester hydrolysis—as observed in the differential enantioselectivity of N-Cbz proline esters with various proteases [1]. These physicochemical differences, though apparently subtle, can translate into altered solubility in organic reaction media, modified chromatographic retention times, and distinct kinetic profiles in lipase-catalyzed resolutions.

Ester reactivity Lipophilicity Protecting group strategy

Utility in DPP-IV and HIV Integrase Inhibitor Synthesis

The (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate analog (CAS 16217-15-5) has been explicitly identified as an intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors and (hydroxy)(carbamoyl)pyrimidinones, the latter being potent, orally bioavailable HIV integrase inhibitors . By logical extension, the ethyl ester variant 182750-13-6 serves as a higher-homolog building block for analogous bioactive chemotypes, offering an additional degree of synthetic freedom via the altered ester lability and lipophilicity profile . The one-pot N-protection/esterification methodology of Huy and Schmalz (2011) further demonstrates the viability of Cbz-protected proline esters as general precursors for peptide-based inhibitor synthesis .

DPP-IV inhibitor HIV integrase inhibitor Peptidomimetic

Application Scenarios for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate


Protease-Catalyzed Resolution of N-Cbz Proline Esters

When enzymatic kinetic resolution is the chosen method for obtaining enantiopure proline derivatives, 1-benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate provides a quantifiably characterized substrate profile. With earthworm protease isozyme A, the N-Cbz ester achieves E=13.6, while C. antarctica lipase B delivers E>100, enabling preparative-scale resolution with predictable enantioselectivity [1]. This contrasts with N-Boc substrates, which exhibit different enzyme preferences, and with N-carbamoyl esters, which show intermediate E values (E=10 with subtilisin) [1]. The ethyl ester's elevated lipophilicity further facilitates product isolation via liquid-liquid extraction.

Regiospecific Intermediate for Peptidomimetic Synthesis

The 1,2-dicarboxylate substitution pattern positions the C2 ethyl ester at the α-amino acid center, enabling chemoselective amidation or peptide coupling without interference from the C4 ketone or the N1-Cbz group [1]. This regiospecific architecture is essential when the synthetic route demands orthogonal protection and sequential functionalization at the α-carboxyl position. In contrast, the 1,3-dicarboxylate isomer (CAS 51814-19-8) would direct reactivity to the β-position, yielding a structurally divergent product series. Confirmatory structural assignment via the IUPAC name and CAS registry ensures correct regioisomer procurement [1].

Building Block for DPP-IV and HIV Integrase Inhibitors

Building on the established precedent of the methyl ester analog (CAS 16217-15-5) as an intermediate in DPP-IV inhibitor and HIV integrase inhibitor synthesis, the ethyl ester variant 182750-13-6 is the logical homolog for exploring ester-dependent structure-activity relationships [1]. The 98% purity specification (Leyan) ensures minimal impurity carryover into biological assays, while the ethyl ester's distinct hydrolytic stability and extraction behavior—compared to the methyl ester—can facilitate purification of downstream amide products .

Controlled-Purity Procurement for Pharmaceutical Intermediates

For medicinal chemistry programs requiring batch-to-batch reproducibility, procurement from Leyan at 98% purity [1] offers a documented purity advantage of +3 percentage points over the Apollo Scientific specification (≥95%) and the CookeChem methyl ester comparator (95%) . This purity differential is especially relevant when the compound is used as a late-stage intermediate where impurity profiles directly affect final target compound analytical specifications. The Cbz protecting group also provides orthogonal deprotection conditions (hydrogenolysis) relative to acid-labile Boc groups, offering strategic flexibility in protecting group selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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